(R,E)-TCO-NHS Ester
CAS No.:
Cat. No.: VC16622603
Molecular Formula: C13H17NO5
Molecular Weight: 267.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C13H17NO5 |
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Molecular Weight | 267.28 g/mol |
IUPAC Name | [(1R,2E)-cyclooct-2-en-1-yl] (2,5-dioxopyrrolidin-1-yl) carbonate |
Standard InChI | InChI=1S/C13H17NO5/c15-11-8-9-12(16)14(11)19-13(17)18-10-6-4-2-1-3-5-7-10/h4,6,10H,1-3,5,7-9H2/b6-4+/t10-/m0/s1 |
Standard InChI Key | IXECMLNTLPRCJD-RWCYGVJQSA-N |
Isomeric SMILES | C1CC/C=C/[C@@H](CC1)OC(=O)ON2C(=O)CCC2=O |
Canonical SMILES | C1CCC=CC(CC1)OC(=O)ON2C(=O)CCC2=O |
Introduction
Chemical Identity and Structural Characteristics
(R,E)-TCO-NHS Ester is defined by its trans-cyclooctene core and N-hydroxysuccinimide (NHS) ester group. The stereochemical designation "(R,E)" refers to its axial configuration and trans-alkene geometry, which are pivotal for its enhanced reactivity .
Molecular Properties
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Chemical Formula: C₁₃H₁₇NO₅
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CAS Number: 1610931-22-0 (axial isomer) | 1191901-33-3 (generic TCO-NHS ester)
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Solubility: Compatible with organic solvents like DMSO, DMF, and chloroform .
Stereochemical Configuration
Synthesis and Stability
Synthetic Pathways
(R,E)-TCO-NHS Ester is synthesized via a multi-step process:
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Ring-Opening Metathesis: Cyclooctene derivatives undergo metathesis to form trans-cyclooctene .
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NHS Ester Functionalization: The TCO intermediate is reacted with N-hydroxysuccinimide to introduce the amine-reactive group .
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Diastereomer Purification: Chromatographic separation isolates the axial (R,E) diastereomer, which constitutes <10% of the product mixture .
Stability Considerations
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Hydrolytic Sensitivity: The NHS ester group hydrolyzes in aqueous media (half-life: ~1 hour at pH 7.4), requiring anhydrous reaction conditions .
Stability Parameter | Value | Source |
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Shelf Life (-20°C) | 12–24 months | |
cis-trans Isomerization Rate | 2–3× faster than equatorial TCO |
Reactivity in Bioconjugation
Inverse Electron Demand Diels-Alder (IEDDA)
(R,E)-TCO-NHS Ester reacts with tetrazines via IEDDA, achieving second-order rate constants (k₂) of 10³–10⁴ M⁻¹s⁻¹, which is 5–10× faster than equatorial TCO derivatives . This rapid kinetics enables real-time labeling in live-cell imaging .
Amine Coupling Efficiency
The NHS ester group reacts selectively with primary amines (e.g., lysine residues) at pH 7–9, forming stable amide bonds. Typical labeling efficiencies exceed 90% within 30 minutes at 25°C .
Applications in Biomedical Research
Targeted Protein Degradation (PROTACs)
(R,E)-TCO-NHS Ester serves as a linker in proteolysis-targeting chimeras (PROTACs), connecting E3 ligase ligands to target protein binders. Its rapid tetrazine coupling facilitates intracellular assembly, enhancing degradation efficiency .
Molecular Imaging
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Fluorescent Probes: Conjugates with cyanine dyes (e.g., Cy5-tetrazine) enable super-resolution imaging of cell-surface receptors .
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PET Tracers: ¹⁸F-labeled tetrazines paired with TCO-tagged antibodies allow pretargeted tumor imaging .
Drug Delivery Systems
TCO-functionalized liposomes and nanoparticles achieve site-specific drug release upon tetrazine administration, reducing off-target toxicity .
Comparative Analysis of TCO Derivatives
Parameter | (R,E)-TCO-NHS Ester | Equatorial TCO-NHS Ester | Source |
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IEDDA Rate (k₂, M⁻¹s⁻¹) | 2.1×10³ | 2.1×10² | |
Plasma Stability (t₁/₂) | 8.2 hours | 14.3 hours | |
Amine Labeling Efficiency | 92% | 88% |
Future Directions
Ongoing research aims to:
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